The compound 2-(2,4-dichlorophenoxy)-N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)acetamide is a synthetic organic molecule that incorporates various functional groups, making it a subject of interest in medicinal chemistry. This compound features a dichlorophenoxy moiety, a pyrimidine ring, and a dimethylpyrazole structure, which are known for their biological activity.
The compound can be sourced from various chemical databases, including PubChem and ChEMBL, where it is cataloged under its specific identifiers. The compound's unique structure allows it to be studied for potential pharmacological applications.
This compound falls under the classification of pharmaceutical intermediates and active pharmaceutical ingredients due to its potential therapeutic applications. It may exhibit properties that are beneficial in treating various conditions, particularly those related to its structural components.
The synthesis of 2-(2,4-dichlorophenoxy)-N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)acetamide can be achieved through several methodologies:
The synthesis typically involves:
The molecular formula for 2-(2,4-dichlorophenoxy)-N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)acetamide is . The structure can be represented using various notations:
CC(C(=O)NCCN1C=NC(=N1)c2cc(Cl)c(c(c2Cl))C)C
The compound has a molecular weight of approximately 387.867 g/mol. Its structural complexity includes multiple rings and functional groups that influence its reactivity and biological activity.
The compound may undergo several chemical reactions:
Understanding these reactions requires knowledge of reaction mechanisms and conditions that favor specific pathways. For example, the reactivity of the dichlorophenoxy group can be exploited in synthetic pathways to introduce new substituents.
The mechanism of action for this compound likely involves interaction with biological targets such as enzymes or receptors. Given its structural features:
Studies on similar compounds suggest that modifications to the pyrazole or pyrimidine rings can significantly alter biological activity, indicating a structure-activity relationship worth exploring further.
Relevant data from studies indicate that similar compounds exhibit diverse physical properties based on their molecular structure and functional groups.
The potential applications of 2-(2,4-dichlorophenoxy)-N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)acetamide include:
CAS No.: 80181-31-3
CAS No.: 7306-96-9
CAS No.: 24622-61-5
CAS No.: 14269-75-1
CAS No.:
CAS No.: 1426938-62-6